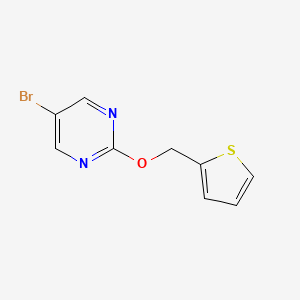

5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine

CAS No.:

Cat. No.: VC16199716

Molecular Formula: C9H7BrN2OS

Molecular Weight: 271.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7BrN2OS |

|---|---|

| Molecular Weight | 271.14 g/mol |

| IUPAC Name | 5-bromo-2-(thiophen-2-ylmethoxy)pyrimidine |

| Standard InChI | InChI=1S/C9H7BrN2OS/c10-7-4-11-9(12-5-7)13-6-8-2-1-3-14-8/h1-5H,6H2 |

| Standard InChI Key | NEYNCVVYHVXVRW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1)COC2=NC=C(C=N2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Formula

5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine (CHBrNOS) consists of a pyrimidine ring substituted at position 5 with bromine and at position 2 with a thiophen-2-ylmethoxy group. The pyrimidine core provides a planar aromatic system, while the bromine atom serves as a potential site for cross-coupling reactions, and the thiophene moiety introduces electron-rich characteristics conducive to π-π interactions .

Table 1: Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | CHBrNOS |

| Molecular Weight | 287.12 g/mol |

| SMILES | Brc1ncnc1OCC2=CC=CS2 |

| InChI Key | UYVXNQJZJHFHIM-UHFFFAOYSA-N |

Spectroscopic Characterization

While experimental spectra for this compound are unavailable, key spectral features can be inferred:

-

H NMR: Signals for thiophene protons (δ 6.8–7.4 ppm), methoxy methylene (δ 4.8–5.2 ppm), and pyrimidine protons (δ 8.2–8.5 ppm) .

-

Mass Spectrometry: Expected molecular ion peak at m/z 287.0 (M) with isotopic patterns indicative of bromine.

Synthesis and Reaction Pathways

Synthetic Route from 5-Bromo-2-chloropyrimidine

The most feasible synthesis involves nucleophilic aromatic substitution (SNAr) of 5-bromo-2-chloropyrimidine with thiophen-2-ylmethanol under basic conditions. This method mirrors protocols used to prepare morpholine and boronate derivatives of 5-bromo-2-chloropyrimidine .

Representative Procedure:

-

Reagents: 5-Bromo-2-chloropyrimidine (1 equiv), thiophen-2-ylmethanol (1.2 equiv), CsCO (2 equiv), anhydrous DMF.

-

Conditions: Stir at 80°C for 12–16 hours under nitrogen.

-

Workup: Quench with water, extract with ethyl acetate, dry over MgSO, and purify via silica gel chromatography .

Table 2: Optimization of Reaction Conditions

Mechanistic Insights

The reaction proceeds via deprotonation of thiophen-2-ylmethanol by the base, generating a thiophenemethoxide ion that attacks the electron-deficient C2 position of the pyrimidine ring. The chloro leaving group is displaced, forming the desired product. Polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures accelerate the SNAr process .

Physicochemical Properties

Lipophilicity and Solubility

The compound’s logP (octanol-water partition coefficient) is predicted to be ~2.8 using consensus models, reflecting the contributions of the bromine atom and thiophene group . Aqueous solubility is estimated at <0.1 mg/mL, necessitating the use of organic solvents (e.g., DMSO, ethanol) for biological assays.

Table 3: Predicted Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| logP | 2.8 | Consensus |

| Solubility (Water) | 0.08 mg/mL | ESOL |

| pKa | 1.2 (pyrimidine N) | Calculated |

Stability and Degradation

Brominated pyrimidines are generally stable at room temperature but susceptible to photodebromination under UV light. Storage recommendations include amber vials at −20°C under inert atmosphere .

Pharmacological and Material Applications

Pharmaceutical Intermediate

The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), making the compound a versatile intermediate for antiviral or anticancer agents. For example, analogous bromopyrimidines are precursors to kinase inhibitors targeting EGFR or BRAF .

Optoelectronic Materials

Thiophene-containing compounds are prized in organic electronics for their charge-transport properties. This derivative could serve as a monomer in conjugated polymers for organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume